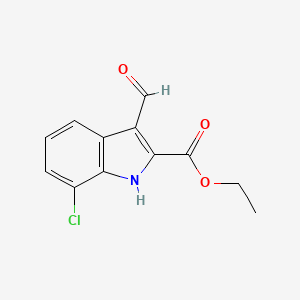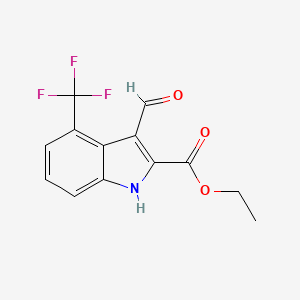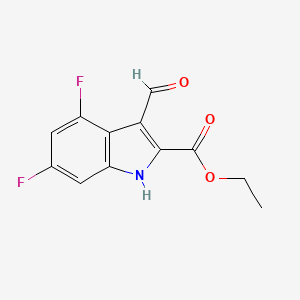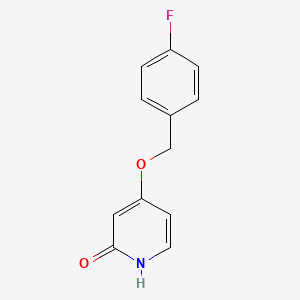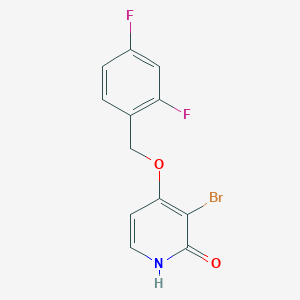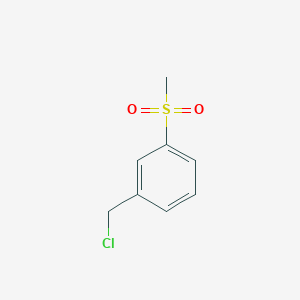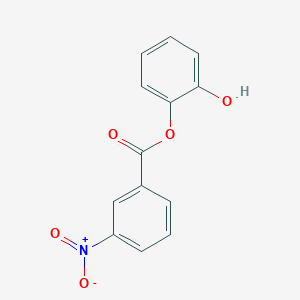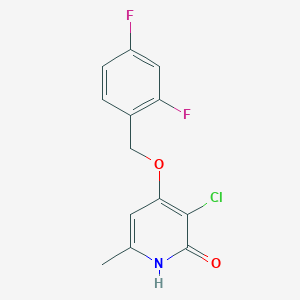
3-Chloro-4-(2,4-difluorobenzyloxy)-6-methyl-1H-pyridin-2-one
Übersicht
Beschreibung
“3-Chloro-4-(2,4-difluorobenzyloxy)-6-methyl-1H-pyridin-2-one” is a chemical compound. It has a molecular formula of C12H8ClF2NO . This compound is related to fluoropyridines, which are known for their interesting and unusual physical, chemical, and biological properties .
Synthesis Analysis
The synthesis of fluoropyridines, including compounds similar to “3-Chloro-4-(2,4-difluorobenzyloxy)-6-methyl-1H-pyridin-2-one”, involves methods such as the Umemoto reaction and the Balts-Schiemann reaction . A practical synthesis of a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, involves nitration, esterification, reduction of NO2, diazotization, and hydrolysis .Molecular Structure Analysis
The molecular structure of “3-Chloro-4-(2,4-difluorobenzyloxy)-6-methyl-1H-pyridin-2-one” is characterized by the presence of chlorine, fluorine, and oxygen atoms attached to a pyridinone ring . The presence of these strong electron-withdrawing substituents in the aromatic ring contributes to the compound’s unique properties .Chemical Reactions Analysis
Fluoropyridines, including “3-Chloro-4-(2,4-difluorobenzyloxy)-6-methyl-1H-pyridin-2-one”, are usually less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituents . In a related reaction, the chlorine atom in 3-chloro-4,5-difluoropyridine was selectively reduced in a catalytic hydrogenation .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Polymer Chemistry
- Research on aromatic diamine monomers, closely related to 3-Chloro-4-(2,4-difluorobenzyloxy)-6-methyl-1H-pyridin-2-one, has led to the synthesis of novel polyimides. These polyimides exhibit excellent solubility and good thermal stability, which are crucial for high-performance polymer applications (Zhang et al., 2007).
Structural and Reactivity Studies
- A study exploring the synthesis, characterization, and reactivity of a compound structurally similar to 3-Chloro-4-(2,4-difluorobenzyloxy)-6-methyl-1H-pyridin-2-one has provided insights into its potential applications in non-linear optics and as a lead compound for developing new anti-cancer drugs (Murthy et al., 2017).
Catalytic and Antibacterial Applications
- Another related research investigated the catalytic and antibacterial activities of a pyridine-2,6-dicarboxamide derivative. This study is relevant as it highlights the potential of pyridine-based compounds, such as 3-Chloro-4-(2,4-difluorobenzyloxy)-6-methyl-1H-pyridin-2-one, in medicinal and catalytic applications (Özdemir et al., 2012).
Crystal Structure and Spectroscopic Analysis
- Research on the crystal structure and spectroscopic analysis of similar pyridine derivatives contributes to a better understanding of their structural properties and potential applications in various fields, including pharmaceuticals and material science (Shen et al., 2012).
Biocatalysis in Chemical Synthesis
- Studies on biocatalytic preparation of optically active pyridines, akin to 3-Chloro-4-(2,4-difluorobenzyloxy)-6-methyl-1H-pyridin-2-one, highlight their applications in asymmetric catalysis, a critical process in the synthesis of pharmaceuticals (Busto et al., 2006).
Zukünftige Richtungen
Fluoropyridines, including “3-Chloro-4-(2,4-difluorobenzyloxy)-6-methyl-1H-pyridin-2-one”, have potential applications in various fields. They are used in the synthesis of biologically active compounds, including potential imaging agents for various biological applications . The development of new synthesis methods for fluoropyridines remains a challenging problem, indicating a direction for future research .
Eigenschaften
IUPAC Name |
3-chloro-4-[(2,4-difluorophenyl)methoxy]-6-methyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF2NO2/c1-7-4-11(12(14)13(18)17-7)19-6-8-2-3-9(15)5-10(8)16/h2-5H,6H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGWQUIOJQSKCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)Cl)OCC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(2,4-difluorobenzyloxy)-6-methyl-1H-pyridin-2-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



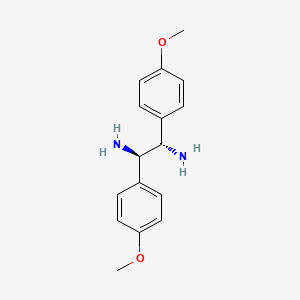
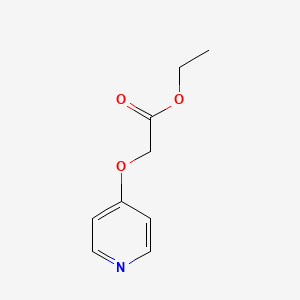

![3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-OL](/img/structure/B3145921.png)
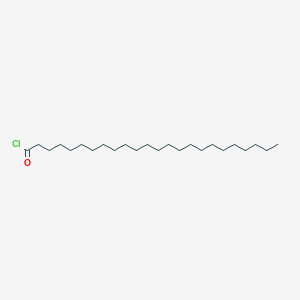
![Ethyl 2-(6'-cyano-5'-oxo-2',3'-dihydro-5'h-spiro[1,3-dioxolane-2,1'-indolizin]-7'-yl)butanoate](/img/structure/B3145935.png)
